2-Acetyl-7-ethylbenzofuran
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including compounds similar to 2-acetyl-7-ethylbenzofuran, often involves Friedel-Crafts acylation reactions. An example of such a synthesis is the acetylation of 2,3-dimethylbenzofuran, which yields 2-acetyl-3-ethylbenzofuran among other products, demonstrating the feasibility of synthesizing substituted benzofurans via electrophilic aromatic substitution and rearrangement processes (Baciocchi et al., 1978).
Molecular Structure Analysis
The structural analysis of benzofuran derivatives is critical for understanding their reactivity and properties. Studies involving NMR spectroscopy have been instrumental in determining the positions of substituents in acetylated benzofurans, offering insights into the molecular structure of these compounds (Bǎrboiu et al., 1974).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including further acylation, cycloadditions, and functionalization of the aromatic system. A notable reaction is the one-pot multistep synthesis of 4-acetoxy-2-amino-3-arylbenzofurans from starting materials involving several elementary reactions, highlighting the chemical versatility of benzofuran compounds (Ishikawa et al., 2005).
Scientific Research Applications
Synthesis of Intermediates for Drug Development
An efficient and scalable synthesis method has been developed for intermediates useful in the synthesis of drugs such as Pyriftalid and Paquinimod, leveraging 2-acetyl-6-nitrobenzoic acid as the starting material. This process underscores the role of 2-Acetyl-7-ethylbenzofuran derivatives in facilitating the production of pharmaceutical compounds (Li, Zhang, Yang, & Li, 2017).
Green Synthesis Approaches
A green synthesis approach for Cefdinir, an antibiotic, indicates the environmental benefits of using alternative synthetic routes. This method emphasizes the reduction of hazardous waste, highlighting the importance of sustainable practices in chemical synthesis and the potential roles of benzofuran derivatives in these processes (Wei-hui, 2013).
Renewable Resources for Chemical Synthesis
Research demonstrates the synthesis of acetyl-substituted tetrahydrobenzofuran and tetrahydronaphthalene from renewable furanics, showcasing an innovative use of biomass-derived materials in chemical manufacturing. This work suggests the versatility of 2-Acetyl-7-ethylbenzofuran derivatives in creating value-added chemicals from sustainable resources (Marri et al., 2019).
Novel Sesquiterpenes and Benzofuran Derivatives
The isolation of novel compounds, including 2-acetyl-5-isopentenyl-6-methylbenzofuran, from Ligularia veitchiana roots, illustrates the potential of benzofuran derivatives in discovering new bioactive molecules. These findings contribute to the understanding of natural products' chemical diversity and their applications in drug discovery and development (Liu et al., 2010).
Anticholinesterase Activity
Investigations into novel anticholinesterases based on the molecular skeletons of Furobenzofuran and Methanobenzodioxepine indicate the therapeutic potential of benzofuran derivatives. These compounds have shown potent inhibitory activity against acetyl- and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Luo et al., 2005).
Future Directions
Benzofuran compounds, including “2-Acetyl-7-ethylbenzofuran”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
1-(7-ethyl-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMBVQDEFOAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498725 | |
Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-7-ethylbenzofuran | |
CAS RN |
59664-03-8 | |
Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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